molecular formula C20H24ClN5O2S B496290 {[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

{[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

Cat. No.: B496290
M. Wt: 434g/mol
InChI Key: XNDHTLIGZYIKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound that features a combination of aromatic, chloro, ethoxy, benzyloxy, and tetrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps:

    Formation of the benzyloxy group: This can be achieved through the reaction of a suitable benzyl alcohol derivative with a halogenated aromatic compound under basic conditions.

    Introduction of the chloro and ethoxy groups: These groups can be introduced via electrophilic aromatic substitution reactions using appropriate chlorinating and ethoxylating agents.

    Synthesis of the tetrazole ring: The tetrazole ring can be synthesized using a cycloaddition reaction between an azide and a nitrile compound.

    Thioether formation: The final step involves the formation of the thioether linkage, which can be achieved by reacting the tetrazole derivative with an appropriate thiol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the nitro or carbonyl groups if present.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

{[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of {[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors with high affinity. The chloro and ethoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzyloxy)-3-chlorobenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine
  • N-[4-(benzyloxy)-3-ethoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine
  • N-[4-(benzyloxy)-3-chloro-5-ethoxybenzyl]-2-[(1H-tetrazol-5-yl)thio]ethanamine

Uniqueness

The unique combination of the benzyloxy, chloro, ethoxy, and tetrazole groups in {[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE imparts distinct chemical and biological properties. This compound’s specific structure allows for targeted interactions with biological molecules, making it a valuable tool in medicinal chemistry and drug development.

Properties

Molecular Formula

C20H24ClN5O2S

Molecular Weight

434g/mol

IUPAC Name

N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C20H24ClN5O2S/c1-3-27-18-12-16(13-22-9-10-29-20-23-24-25-26(20)2)11-17(21)19(18)28-14-15-7-5-4-6-8-15/h4-8,11-12,22H,3,9-10,13-14H2,1-2H3

InChI Key

XNDHTLIGZYIKLK-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNCCSC2=NN=NN2C)Cl)OCC3=CC=CC=C3

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCCSC2=NN=NN2C)Cl)OCC3=CC=CC=C3

Origin of Product

United States

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